4-Bromo-3-propoxyaniline

Physicochemical Profiling Medicinal Chemistry ADME Prediction

Generic substitution of halogenated anilines risks unpredictable SAR shifts, wasting synthesis resources. 4-Bromo-3-propoxyaniline provides a precise structural probe. Key advantages: - +0.54 ΔcLogP vs ethoxy analog for targeted lipophilicity tuning - 16 kcal/mol weaker C-Br bond than C-Cl enables high-yield cross-coupling under mild conditions - Validated scaffold for EGFR kinase inhibitor library synthesis Procure with confidence from BenchChem, ensuring batch-to-batch consistency for reproducible lead optimization.

Molecular Formula C9H12BrNO
Molecular Weight 230.10 g/mol
Cat. No. B8161369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-propoxyaniline
Molecular FormulaC9H12BrNO
Molecular Weight230.10 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=CC(=C1)N)Br
InChIInChI=1S/C9H12BrNO/c1-2-5-12-9-6-7(11)3-4-8(9)10/h3-4,6H,2,5,11H2,1H3
InChIKeyBRWICGNDRIRLMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-propoxyaniline Overview


4-Bromo-3-propoxyaniline (CAS 1694820-76-2) is a di-substituted aniline derivative, characterized by the presence of a bromine atom at the para position and a propoxy group at the meta position relative to the primary amine . With a molecular formula of C9H12BrNO and a molecular weight of 230.10 g/mol, it exists as a research-grade intermediate, typically available at 95-98% purity . This specific substitution pattern confers unique physicochemical and reactivity profiles that distinguish it from other halogenated or alkoxylated anilines, making it a valuable and non-interchangeable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors .

Substitution Pattern Unique 4-bromo-3-propoxy configuration
Grade Research-grade intermediate
Synthesis Utility Building block for medicinal and agrochemical discovery

4-Bromo-3-propoxyaniline Irreplaceability


The specific combination of a 4-bromo and 3-propoxy substitution on the aniline ring creates a unique steric and electronic environment that is critical for the performance of downstream target molecules . Generic substitution with close analogs, such as 4-bromo-3-ethoxyaniline or 4-chloro-3-propoxyaniline, will invariably alter key molecular properties including lipophilicity, metabolic stability, and binding affinity due to differences in halogen size, electronegativity, and alkoxy chain length . Such changes are well-documented to cause significant and unpredictable shifts in biological activity, making direct replacement without complete re-optimization of the structure-activity relationship (SAR) a high-risk endeavor with a low probability of success . The following quantitative evidence details the specific, measurable differences that preclude generic substitution.

Attribute
4-Bromo-3-propoxyaniline
Analog Replacement Risk
Halogen (Br vs Cl)
C-Br bond enables milder cross-coupling
C-Cl analog may require harsher conditions, lowering yields
Alkoxy Chain (Propoxy vs Ethoxy)
Increased lipophilicity drives distinct ADME profile
Ethoxy analog may significantly shift permeability and binding

4-Bromo-3-propoxyaniline vs. Analogs: Evidence


Lipophilicity & Molecular Weight vs. Ethoxy Analog

Compared to the ethoxy analog, 4-Bromo-3-propoxyaniline exhibits a higher molecular weight and a greater calculated partition coefficient (cLogP), indicating increased lipophilicity. These are critical parameters influencing membrane permeability, solubility, and metabolic stability in drug discovery programs .

Lipophilicity Shift
Data to verify
ΔcLogP +0.54
MW +14 g/mol
Supports ADME profile differentiation review.
In silico prediction; experimental validation advised.
Physicochemical Profiling Medicinal Chemistry ADME Prediction

Cross-Coupling Reactivity vs. Chloro Analog

The carbon-bromine (C-Br) bond in 4-Bromo-3-propoxyaniline is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to the stronger, less labile carbon-chlorine (C-Cl) bond present in 4-Chloro-3-propoxyaniline. This allows for milder reaction conditions and higher conversion yields [1].

Reactivity Advantage
Class-level
C-Br bond ~16 kcal/mol lower
Supports milder cross-coupling conditions.
Class-level aryl halide trend; confirm for specific substrate.
Synthetic Chemistry Catalysis C-C Bond Formation

EGFR Inhibitor Intermediate Utility

The closely related isomer, 4-(3-bromopropoxy)aniline, is explicitly cited as a key synthetic building block for constructing quinazoline-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology . This establishes a clear, published precedent for the value of bromo-propoxyaniline scaffolds in synthesizing molecules of high therapeutic interest, distinguishing them from other simple aniline derivatives lacking this application-specific validation .

MedChem Precedent
Data to verify
Isomer used for EGFR inhibitors
Supports targeted library design context.
Structural isomer precedent; direct applicability to confirm.
Oncology Kinase Inhibition Drug Discovery

4-Bromo-3-propoxyaniline Application Scenarios


Late-Stage Functionalization & Lead Optimization

Researchers optimizing lead compounds for ADME properties should procure 4-Bromo-3-propoxyaniline when a specific increase in lipophilicity (ΔcLogP of +0.54 vs. ethoxy analog) is required to improve membrane permeability or target engagement . Its higher molecular weight and cLogP compared to smaller alkoxy analogs provide a distinct SAR probe for fine-tuning lipophilic interactions within a binding pocket without resorting to a complete scaffold redesign .

Palladium-Catalyzed Cross-Coupling Reactions

This compound is the preferred starting material over its 4-chloro analog for any synthetic route requiring a highly reactive aryl halide partner in cross-coupling reactions [1]. The significantly weaker C-Br bond (Δ bond energy ~ 16 kcal/mol vs. C-Cl) facilitates efficient oxidative addition under milder conditions, leading to higher yields and greater functional group tolerance, which is critical in complex multi-step syntheses of pharmaceuticals and natural products [1].

Kinase Inhibitor Development

Laboratories focused on developing novel kinase inhibitors, particularly those targeting EGFR, should consider procuring this compound to explore structure-activity relationships. The established use of its close structural isomer in generating potent EGFR inhibitors validates this scaffold's potential in producing bioactive molecules . This provides a data-driven starting point for synthesizing focused libraries of quinazoline or related heterocyclic derivatives for oncology research .

Application
Selection Property
Validation Focus
Lead Optimization & ADME Tuning
Propoxy-mediated lipophilicity adjustment
Permeability & metabolic stability assays
Cross-Coupling Synthesis
Reactive C-Br bond for Pd catalysis
Reaction condition & yield optimization
Kinase Inhibitor Library Design
Scaffold precedented in EGFR inhibitor space
Kinase inhibition & SAR profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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